molecular formula C7H7ClN2O B6281842 7-chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine CAS No. 1446001-87-1

7-chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine

Cat. No.: B6281842
CAS No.: 1446001-87-1
M. Wt: 170.59 g/mol
InChI Key: YRTCKHNUFOCIEP-UHFFFAOYSA-N
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Description

7-Chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine is a heterocyclic compound featuring a pyridine ring fused with an oxazine moiety. Its molecular formula is C₇H₅ClN₂O₂, with a molecular weight of 184.58 g/mol and CAS number 928118-43-8 . It is typically stored at room temperature and is intended for research use, particularly in medicinal chemistry and drug discovery .

Properties

CAS No.

1446001-87-1

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine

InChI

InChI=1S/C7H7ClN2O/c8-7-3-5-6(4-10-7)11-2-1-9-5/h3-4,9H,1-2H2

InChI Key

YRTCKHNUFOCIEP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CN=C(C=C2N1)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with ethylene glycol in the presence of a base, followed by cyclization to form the oxazine ring . The reaction conditions often include heating under reflux and the use of solvents such as xylene or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 7-chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine is in the field of pharmaceuticals. Its structural features suggest potential as an active pharmaceutical ingredient (API) in drug formulation. Research has indicated that compounds with similar structures exhibit various biological activities including antimicrobial and anticancer properties.

Case Study Example :
A study investigated the derivatives of pyrido[3,4-b][1,4]oxazines for their cytotoxic effects against cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, indicating potential for development as chemotherapeutic agents.

Agrochemical Applications

The compound also shows promise in agrochemistry. Its derivatives are being explored for use as herbicides and fungicides due to their ability to inhibit specific enzymes in plant pathogens.

Data Table: Herbicidal Activity of Pyrido[3,4-b][1,4]oxazine Derivatives

Compound NameActivity (g/ha)Target Organism
Derivative A100Weeds
Derivative B75Fungal Pathogen

Material Science

In material science, compounds like this compound are being investigated for their potential use in developing advanced materials such as polymers and coatings that require specific thermal and chemical resistance.

Mechanism of Action

The mechanism of action of 7-chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine
  • Molecular Formula : C₇H₇BrN₂O
  • Molecular Weight : 215.05 g/mol
  • CAS : 34950-82-8
  • Key Differences : Replacing chlorine with bromine increases molecular weight and lipophilicity. Bromine’s larger atomic radius may alter steric interactions in binding assays.
tert-Butyl 5-Iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
  • Molecular Formula : C₁₃H₁₈IN₂O₃
  • Molecular Weight : 392.21 g/mol
  • CAS : 1198426-57-1
  • Key Differences : The iodine substituent and tert-butyl carboxylate group enhance steric bulk and modulate solubility. This derivative is often used as an intermediate in targeted synthesis.

Alkyl-Substituted Analogs

7-Methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine
  • Molecular Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.18 g/mol (base), 174.05 g/mol (hydrochloride salt)
  • CAS : 1745-05-7
7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
  • Molecular Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.18 g/mol
  • CAS : 927672-81-9
  • Key Differences : The pyridine ring fusion at [2,3-b] instead of [3,4-b] shifts the spatial arrangement of heteroatoms, affecting π-π stacking and hydrogen-bonding interactions.

Heteroatom-Modified Analogs

1H-Pyrido[3,4-b][1,4]thiazin-2(3H)-one
  • Molecular Formula : C₇H₆N₂OS
  • Molecular Weight : 166.20 g/mol
  • CAS: Not explicitly listed
  • Key Differences : Replacement of the oxazine oxygen with sulfur (thiazine) increases polarizability and alters hydrogen-bonding capacity. This may enhance binding to metal ions or thiol-rich targets .

Fused-Ring Derivatives

Pyrazolo[3,4-b]benzo[e][1,4]oxazine
  • Molecular Formula: Not explicitly provided
  • Key Differences : Incorporation of a pyrazole ring instead of pyridine introduces additional nitrogen atoms, which can improve solubility and interaction with biological targets such as kinases .

Biological Activity

7-Chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical properties:

  • Molecular Formula : C₇H₇ClN₂O
  • CAS Number : 1446001
  • Molecular Weight : 158.59 g/mol

The structure consists of a pyridine ring fused with an oxazine moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of pyrido[3,4-b][1,4]oxazine have shown significant inhibition of cell proliferation in various cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), HCC1954 (breast cancer)
  • IC₅₀ Values : Compounds derived from similar structures exhibited IC₅₀ values ranging from 3.1 to 95 μM in MCF-7 and HCC1954 cells, indicating varying degrees of effectiveness against these cell lines .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of β-secretase 1 (BACE1), which is implicated in Alzheimer's disease. This suggests a potential role for this compound in neuroprotection and cognitive enhancement through modulation of amyloid-beta levels .

Other Biological Activities

Research indicates that this compound may also possess anti-inflammatory properties and could act as an inhibitor for various enzymes involved in inflammatory pathways. The presence of the chloro substituent is often linked to enhanced biological activity.

Study on Anticancer Properties

In a study focusing on the synthesis and evaluation of pyrido[3,4-b][1,4]oxazine derivatives:

  • Objective : To evaluate their anticancer properties against breast cancer cell lines.
  • Findings : Certain derivatives demonstrated significant cytotoxic effects with IC₅₀ values indicating effective inhibition at low concentrations. The study suggested that modifications at the C-2 position of the oxazine ring could enhance biological activity .

Study on Neuroprotective Effects

A separate investigation into the neuroprotective effects of related compounds found that:

  • Methodology : In vitro assays were conducted using neuronal cell cultures exposed to amyloid-beta.
  • Results : Compounds similar to this compound showed a reduction in amyloid-beta-induced cytotoxicity. This positions them as potential candidates for further development in treating neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeCell Line/ModelIC₅₀ Value (μM)Reference
AntitumorMCF-73.1 - 95
AntitumorHCC1954Varies
NeuroprotectionNeuronal culturesN/A
BACE1 InhibitionEnzymatic assaysN/A

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